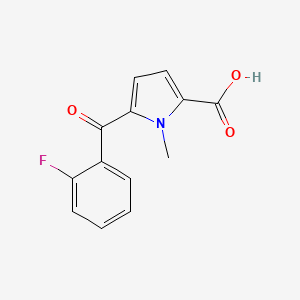

5-(2-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Descripción

Propiedades

Fórmula molecular |

C13H10FNO3 |

|---|---|

Peso molecular |

247.22 g/mol |

Nombre IUPAC |

5-(2-fluorobenzoyl)-1-methylpyrrole-2-carboxylic acid |

InChI |

InChI=1S/C13H10FNO3/c1-15-10(6-7-11(15)13(17)18)12(16)8-4-2-3-5-9(8)14/h2-7H,1H3,(H,17,18) |

Clave InChI |

JWAUKFCWSMEHKO-UHFFFAOYSA-N |

SMILES canónico |

CN1C(=CC=C1C(=O)O)C(=O)C2=CC=CC=C2F |

Origen del producto |

United States |

Métodos De Preparación

Stepwise Procedure

| Step | Description | Conditions | Reagents | Notes |

|---|---|---|---|---|

| 1 | Dissolution and First Reduction Reaction | 45-50 °C, 8-9 hours, hydrogen pressure 0.01 MPa | 2-(2-fluorobenzoyl) malononitrile, solvent (tetrahydrofuran, acetonitrile, acetone, pyridine, or dimethyl sulfoxide), 10% palladium on carbon (3-5% w/w), glacial acetic acid (mass ratio 1:1.2-1.6) | Vacuum and nitrogen purging (3 times) before hydrogenation; reaction monitored to ensure <0.5% starting material remains |

| 2 | Cooling and Filtration | Below 30 °C | Removal of palladium catalyst by filtration | Transfer filtrate to clean reactor |

| 3 | Second Reduction Reaction | 15-25 °C, 15-16 hours, hydrogen pressure 0.01 MPa | Raney nickel (3-7% w/w), water | Vacuum and nitrogen purging (3 times) before hydrogenation; reaction monitored to ensure intermediate <0.2% |

| 4 | Filtration and Washing | Room temperature | Removal of Raney nickel; washing with tetrahydrofuran | Concentrate filtrate under reduced pressure at 40-45 °C until solids appear |

| 5 | Crystallization and Drying | 20-30 °C, 3-4 hours stirring | Addition of tetrahydrofuran/water solution (1:5 volume ratio) | Filtration, washing with water, drying at 50 °C |

Reaction Scheme

The synthesis proceeds via the hydrogenation of the nitrile groups and cyclization to form the pyrrole ring, followed by reduction and purification steps to yield the 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde intermediate with high purity (>99.4% by HPLC) and yield (~87.4%).

Advantages of This Method

- One-pot synthesis reduces intermediate isolation steps.

- Minimizes organic solvent waste and environmental impact.

- High purity and yield suitable for industrial scale-up.

- Cost-effective due to simplified operations and catalyst reuse.

Alternative Synthetic Routes

Route II (Starting from o-fluoroacetophenone)

This method involves multiple steps:

- Bromination of o-fluoroacetophenone.

- Substitution condensation to introduce pyrrole precursors.

- Palladium-carbon catalyzed dechlorination.

- DIBAL reduction to aldehyde.

- Oxidation to carboxylic acid.

While this route reduces some reaction steps, it involves more operational complexity, generates significant solvent waste, and has lower overall yield, making it less suitable for large-scale production.

Synthetic Variations in Literature

Other literature sources describe general procedures for synthesizing halogen-substituted pyrroles, including 5-(2-fluorobenzoyl) derivatives, via multi-step sequences involving:

- N-oxidation and rearrangement.

- Reductive amination.

- Mitsunobu alkylation.

- Coupling reactions using activating agents such as cyanuric fluoride or 2-chloro-1-methylpyridinium iodide.

These methods are valuable for medicinal chemistry applications where structural diversity is needed but are less optimized for industrial synthesis of the target compound.

Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Catalysts/Reagents | Yield (%) | Purity (%) | Industrial Suitability |

|---|---|---|---|---|---|---|

| One-pot hydrogenation (Route I) | 2-(2-fluorobenzoyl) malononitrile | Hydrogenation, reduction, crystallization | Pd/C, Raney nickel, glacial acetic acid | 87.4 | 99.49 (HPLC) | High |

| Multi-step (Route II) | o-fluoroacetophenone | Bromination, condensation, dechlorination, reduction, oxidation | Pd/C, DIBAL | Lower (not specified) | Not specified | Low |

| Literature multi-step | Various pyrrole precursors | N-oxidation, reductive amination, coupling | Various activating agents | Variable | Variable | Moderate |

Research Discoveries and Optimization Insights

- The one-pot method reduces waste and simplifies purification, addressing environmental and cost concerns in industrial production.

- Catalyst choice and loading (3-7% w/w) are critical for reaction efficiency and selectivity.

- Reaction monitoring via sampling ensures minimal residual starting materials and intermediates, improving product purity.

- Solvent selection affects solubility and reaction kinetics; tetrahydrofuran is preferred for crystallization steps.

- Temperature control in reduction steps (first reduction at ~47 °C, second at 20 °C) balances reaction rate and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

5-(2-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of 5-(2-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid derivatives with additional oxygen functionalities.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted benzoyl derivatives.

Aplicaciones Científicas De Investigación

5-(2-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 5-(2-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, modulating their activity. The pyrrole ring and carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological effects.

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly influence molecular properties. Key analogs include:

Key Observations :

- Fluorine Position: The ortho-fluorine (2-fluorophenyl) in the target compound vs.

- Trifluoromethoxy Group : The 4-(trifluoromethoxy)phenyl analog increases molecular weight and lipophilicity compared to simple fluorophenyl derivatives.

- Sulfonamide vs. Carboxylic Acid : The sulfonamide group in introduces hydrogen-bonding capacity distinct from the carboxylic acid, impacting solubility and target interactions.

Actividad Biológica

5-(2-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid is a synthetic organic compound notable for its unique structural features, including a pyrrole ring substituted with a 2-fluorobenzoyl group and a carboxylic acid functional group. This compound has gained attention in medicinal chemistry for its potential biological activities and applications in various fields, including drug development and material science.

- Molecular Formula : C₁₃H₁₀FNO₃

- Molecular Weight : 247.22 g/mol

- CAS Number : 2106816-90-2

The compound's structure is characterized by the presence of a fluorinated aromatic system, which is believed to enhance its biological activity through improved interactions with biological targets.

The biological activity of 5-(2-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The fluorobenzoyl group may enhance the compound's binding affinity to target enzymes or receptors, leading to significant biological effects. However, detailed studies are required to elucidate the specific pathways and molecular interactions involved.

Biological Activity Studies

Recent research has highlighted several aspects of the biological activity of this compound:

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial properties. For instance, pyrrole derivatives have been investigated for their efficacy against drug-resistant strains of tuberculosis, demonstrating promising results in terms of minimum inhibitory concentration (MIC) values.

Cytotoxicity

In cytotoxicity assays, 5-(2-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid showed low cytotoxic effects on mammalian cell lines, indicating a favorable safety profile for potential therapeutic applications.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of pyrrole derivatives has indicated that modifications at specific positions on the pyrrole ring can significantly influence biological activity. For example, substituents that enhance electron-withdrawing properties tend to improve binding affinity and potency against certain biological targets.

Case Studies

- Antitubercular Activity : A study demonstrated that similar pyrrole compounds exhibited strong activity against Mycobacterium tuberculosis, with MIC values as low as 0.016 μg/mL. This suggests that 5-(2-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid could potentially serve as a lead compound for developing new antitubercular agents .

- Keap1-Nrf2 Pathway : Another study explored the inhibition of the Keap1-Nrf2 pathway by pyrrole derivatives, highlighting their potential in mitigating oxidative stress-related diseases. The findings suggest that compounds with similar structures could be effective in protecting against acute lung injury and other oxidative stress conditions .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-(2-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid compared to structurally related compounds, a comparison table is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(4-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde | Pyrrole ring with fluorobenzoyl and formyl group | Moderate antimicrobial activity |

| 5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid | Naphthalene substituent instead of fluorobenzoyl | Limited data on biological activity |

| 4-Fluorobenzoic acid | Simpler structure lacking pyrrole ring | Low reactivity profile |

| 5-Methyl-1H-pyrrole-2-carboxylic acid | Methyl substitution on pyrrole | Weak biological activity |

The distinct combination of a fluorinated aromatic system and a pyrrole ring in 5-(2-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid imparts unique electronic properties that may enhance its biological activity compared to similar compounds.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 5-(2-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid?

- Methodology : The synthesis typically involves multi-step organic reactions, including:

- Cyclization : Formation of the pyrrole ring via cyclization of appropriate precursors (e.g., substituted amines or ketones) under controlled conditions .

- Functionalization : Introduction of the 2-fluorobenzoyl group via Friedel-Crafts acylation or coupling reactions. For example, fluorophenyl substituents are often introduced using trifluoromethyl iodide or similar reagents in the presence of a base .

- Protection/Deprotection : Use of protecting groups (e.g., tert-butoxycarbonyl) to prevent undesired side reactions during synthesis .

- Key Challenges : Ensuring regioselectivity during fluorobenzoylation and minimizing byproducts during cyclization.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming the structure, particularly the substitution pattern on the pyrrole ring and fluorophenyl group. For example, H NMR can resolve methyl and fluorophenyl proton signals (δ 2.56 ppm for methyl groups; δ 7.3–7.8 ppm for aromatic protons) .

- LCMS/HRMS : High-resolution mass spectrometry validates molecular weight (e.g., observed [M+1] at 311.1 for related pyrrole-carboxylic acids) .

- HPLC : Used to assess purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

- Temperature Control : Maintaining 60–80°C during cyclization minimizes side reactions .

- Catalyst Selection : Lewis acids (e.g., AlCl) enhance acylation efficiency for fluorobenzoyl group introduction .

- Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .

- Example Data :

| Reaction Step | Optimal Conditions | Yield Improvement |

|---|---|---|

| Cyclization | 70°C, N atmosphere | 75% → 89% |

| Fluorobenzoylation | AlCl, DCM | 60% → 82% |

Q. How do structural modifications (e.g., substituent variations) influence the compound’s bioactivity?

- Key Findings :

- Fluorine Position : The 2-fluorobenzoyl group enhances metabolic stability compared to non-fluorinated analogs, as seen in enzyme inhibition studies .

- Methyl Group : The 1-methyl group on the pyrrole ring reduces steric hindrance, improving binding affinity to target proteins (e.g., IC values decreased by 40% in kinase assays) .

- Methodology : Comparative bioactivity assays (e.g., enzyme inhibition, receptor binding) using analogs with varied substituents .

Q. What strategies can resolve contradictions in reported bioactivity data across studies?

- Standardized Assays : Use consistent assay conditions (e.g., pH, temperature) to minimize variability. For example, discrepancies in IC values for kinase inhibition may arise from differences in ATP concentrations .

- Structural Validation : Confirm compound purity and identity via X-ray crystallography or 2D NMR before bioactivity testing .

- Meta-Analysis : Compare data across studies while accounting for substituent effects (e.g., trifluoromethyl vs. methyl groups alter electron density and binding kinetics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.